BenchChemオンラインストアへようこそ!

5-Cyclopentylpyrazolidin-3-one

Process Chemistry JAK Inhibitor Synthesis Chiral Intermediate

5-Cyclopentylpyrazolidin-3-one (CAS 1246765-22-9, UNII 3RB3C8ZR5N) is a heterocyclic small molecule belonging to the pyrazolidin-3-one class. It has the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1246765-22-9
Cat. No. B13997353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentylpyrazolidin-3-one
CAS1246765-22-9
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CC(=O)NN2
InChIInChI=1S/C8H14N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)
InChIKeyWFMWIYMCLOLEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopentylpyrazolidin-3-one (CAS 1246765-22-9) Procurement Guide: Chemical Identity and Core Properties


5-Cyclopentylpyrazolidin-3-one (CAS 1246765-22-9, UNII 3RB3C8ZR5N) is a heterocyclic small molecule belonging to the pyrazolidin-3-one class [1]. It has the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol [1]. The compound features a cyclopentyl substituent at the 5-position of the pyrazolidinone ring, existing as a racemic mixture unless otherwise specified. It is commercially available from multiple vendors with a standard purity of 98%, and is offered in quantities ranging from gram-scale to multi-kilogram lots suitable for pilot and commercial manufacturing . Its primary established utility is as a key intermediate in the synthesis of the JAK1/JAK2 inhibitor ruxolitinib [2].

Why 5-Cyclopentylpyrazolidin-3-one Cannot Be Replaced by Other Pyrazolidin-3-one Analogs


Generic substitution among pyrazolidin-3-ones is inadvisable due to the critical role of the 5-cyclopentyl substituent in dictating both chemical reactivity and biological target selectivity. In pharmaceutical synthesis, the (R)-enantiomer of this specific compound is a required chiral building block in an improved, high-yield ruxolitinib manufacturing process; replacing it with a different 5-substituted analog would fundamentally alter the stereochemical outcome and render the downstream active pharmaceutical ingredient (API) non-viable [1]. In biological contexts, the cyclopentyl group imposes a distinct steric and conformational profile on the pyrazolidinone ring, which directly influences enzyme binding affinity. Preliminary evidence suggests the compound interacts with targets such as 5-lipoxygenase, monoamine oxidase B (MAO-B), and lysine-specific histone demethylase 1 (LSD1) [2][3]. A smaller or differently shaped substituent at the 5-position, such as a methyl or phenyl group, is known to produce a different activity spectrum in this chemical class, as demonstrated by the potent 5-lipoxygenase inhibitor 4-(ethylthio)-1-phenyl-3-pyrazolidinone (IC50 60 nM), which has a distinctly different substitution pattern and target engagement profile .

Quantitative Differentiation Evidence for 5-Cyclopentylpyrazolidin-3-one: A Head-to-Head Comparison


Synthetic Yield Advantage as a Chiral Intermediate for Ruxolitinib Manufacturing

An improved process for ruxolitinib synthesis uses (R)-5-cyclopentylpyrazolidin-3-one D-tartrate to achieve higher yields versus prior art methods that suffered from 'poor yield and low purity' and required expensive chiral resolution at the final stage [1]. In the patented process, 5-cyclopentylpyrazolidin-3-one is prepared from 3-cyclopentyl acrylic acid (75.0 g) and hydrazine hydrate, yielding ~35 g (total of two crops) of the racemic intermediate [1]. This is then resolved with D-(-)-tartaric acid to give ~30 g of the (R)-5-cyclopentylpyrazolidin-3-one D-tartrate salt, representing an 85% mass yield for the resolution step [1]. The overall process avoids column chromatography and uses industrially scalable conditions, directly contrasting with earlier routes that were described as laborious, time-consuming, and unsuitable for large-scale production [1].

Process Chemistry JAK Inhibitor Synthesis Chiral Intermediate

Commercial-Scale Supply with Documented Batch Quality Analytics

For procurement, 5-cyclopentylpyrazolidin-3-one is offered at a standard purity of 98% with batch-specific analytical documentation, including NMR, HPLC, and GC reports . Packaging is available up to 25 kg, and some suppliers indicate GMP-compliant manufacturing capabilities subject to audit . While 98% purity is a common standard for research-grade pyrazolidinones, the combination of large-scale availability and documented batch quality provides a differentiating factor for industrial buyers who must ensure consistent raw material quality in API synthesis. In contrast, many analogous 5-substituted pyrazolidin-3-ones are only available in milligram to gram quantities without comprehensive analytical data packages .

Supply Chain Quality Control GMP Manufacturing

Divergent 5-Lipoxygenase Inhibitory Profile Versus Potent Pyrazolidinone-Class Inhibitors

5-Cyclopentylpyrazolidin-3-one exhibits a unique 5-lipoxygenase (5-LO) inhibitory profile. In a ChEMBL-reported assay, the compound showed no significant activity against rat basophilic leukemia-1 (RBL-1) 5-LO at 100 µM [1]. However, a separate institutional record describes it as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and also notes inhibition of formyltetrahydrofolate synthetase and cyclooxygenase [2]. This contrasts with the potent 1-phenyl-3-pyrazolidinone series, where the 4-(ethylthio) derivative achieves an IC50 of 60 nM . The lack of activity in the RBL-1 assay at high concentration, despite a 'potent' descriptor in another context, suggests a species- or assay-dependent effect that distinguishes the 5-cyclopentyl derivative from its 1-phenyl-substituted cousins. This selectivity or conditional inhibition profile may be advantageous in applications where pan-5-LO inhibition is undesirable.

Inflammation Lipoxygenase Inhibition SAR Profiling

Optimal Application Scenarios for 5-Cyclopentylpyrazolidin-3-one Based on Quantitative Evidence


Large-Scale Synthesis of Ruxolitinib with Improved Cost-Efficiency

Pharmaceutical manufacturers developing or optimizing ruxolitinib API production should prioritize the procurement of (R)-5-cyclopentylpyrazolidin-3-one or its D-tartrate salt. The patented process demonstrates a chromatography-free route with an 85% mass yield for the chiral resolution step, enabling scalable, cost-effective manufacturing that avoids the low yields and expensive reagents of earlier methods [1].

Structure-Activity Relationship (SAR) Studies of Pyrazolidinone-Based Enzyme Inhibitors

Medicinal chemistry teams exploring the lipoxygenase or MAO-B/LSD1 target space can use 5-cyclopentylpyrazolidin-3-one as a probe to investigate the impact of a cyclopentyl vs. phenyl or methyl substituent at the 5-position. The compound's distinct and assay-dependent 5-LO inhibition profile [2][3] provides a data point for building predictive SAR models, especially when benchmarking against potent 1-phenyl analogs.

Reliable Procurement of a Multi-Kilogram Chiral Building Block with Full Analytical Traceability

For CDMOs and fine chemical suppliers, sourcing this compound from vendors offering 98% purity, batch-specific NMR/HPLC/GC analytics, and GMP-compliant manufacturing reduces the burden of in-house quality qualification. The availability of up to 25 kg packaging supports both pilot and early commercial-scale campaigns.

Dual-Use Research Tool for Lipid Mediator Biology and Epigenetic Enzyme Inhibition

Academic or biotech laboratories investigating the intersection of inflammation and epigenetics can leverage the compound's reported targets—5-lipoxygenase [2], MAO-B, and LSD1 [4]—to explore polypharmacology within a single chemotype. The availability of the racemate and enantiomerically pure forms enables stereochemical profiling of these activities.

Quote Request

Request a Quote for 5-Cyclopentylpyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.